N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15318600
InChI: InChI=1S/C22H16ClNO4/c23-17-7-3-5-15(11-17)13-24(14-18-8-4-10-27-18)21(25)19-12-16-6-1-2-9-20(16)28-22(19)26/h1-12H,13-14H2
SMILES:
Molecular Formula: C22H16ClNO4
Molecular Weight: 393.8 g/mol

N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide

CAS No.:

Cat. No.: VC15318600

Molecular Formula: C22H16ClNO4

Molecular Weight: 393.8 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide -

Specification

Molecular Formula C22H16ClNO4
Molecular Weight 393.8 g/mol
IUPAC Name N-[(3-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-2-oxochromene-3-carboxamide
Standard InChI InChI=1S/C22H16ClNO4/c23-17-7-3-5-15(11-17)13-24(14-18-8-4-10-27-18)21(25)19-12-16-6-1-2-9-20(16)28-22(19)26/h1-12H,13-14H2
Standard InChI Key KVYXVZIUJSAWLY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)N(CC3=CC(=CC=C3)Cl)CC4=CC=CO4

Introduction

N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential biological activities. This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring, along with functional groups such as an amide and a furan moiety. The presence of both a chlorobenzyl and a furan-2-ylmethyl group enhances its structural complexity and potentially its biological activity.

Synthesis Methods

The synthesis of N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. These reactions often start with furan derivatives, chlorobenzyl compounds, and chromene-based intermediates. Solvents like ethanol or dichloromethane are commonly used under reflux conditions to enhance reaction efficiency. Characterization of the product is typically done using Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm the structure and purity.

Biological Activities and Potential Applications

Preliminary studies suggest that N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide exhibits significant biological activities, including antimicrobial and anticancer properties. The compound's unique structural features, particularly the combination of chlorobenzyl and furan moieties, may enhance its pharmacological profile compared to other chromene derivatives.

Biological ActivityPotential Application
Antimicrobial PropertiesTreatment of infections
Anticancer PropertiesCancer therapy

Interaction Studies and Mechanism of Action

Understanding how N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide interacts with biological targets is crucial for elucidating its mechanism of action. Such studies would provide insights into its efficacy and safety profile, which are essential for assessing its therapeutic potential.

Comparison with Similar Compounds

Several compounds share structural similarities with N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide. For example, N-benzyl-2-oxo-2H-chromene-3-carboxamide and N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide exhibit antitumor and antimicrobial properties, respectively. The unique combination of functional groups in N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide may offer enhanced biological activity compared to these analogs.

CompoundNotable Properties
N-benzyl-2-oxo-2H-chromene-3-carboxamideAntitumor activity
N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamideAntimicrobial properties

Future Research Directions

Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide. This includes conducting in vitro and in vivo studies to establish its efficacy and safety profile. Additionally, exploring its interactions with biological targets will be crucial for understanding its mechanism of action and potential applications in medicine.

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